molecular formula C8H15NO B13835481 4-(Methylamino)hept-3-en-2-one

4-(Methylamino)hept-3-en-2-one

Cat. No.: B13835481
M. Wt: 141.21 g/mol
InChI Key: GFKVWVWOPWGGNW-UHFFFAOYSA-N
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Description

4-(Methylamino)hept-3-en-2-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)hept-3-en-2-one can be achieved through several methods. One common approach involves the reaction of a suitable ketone with a methylamine source under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylamino)hept-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Methylamino)hept-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methylamino)hept-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.

Comparison with Similar Compounds

4-(Methylamino)hept-3-en-2-one can be compared with other similar compounds, such as:

  • 4-(Methylamino)but-3-en-2-one
  • 4-(Methylamino)pent-3-en-2-one
  • 4-(Methylamino)hex-3-en-2-one

These compounds share structural similarities but differ in their chain length and specific chemical properties. The uniqueness of this compound lies in its specific balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-(methylamino)hept-3-en-2-one

InChI

InChI=1S/C8H15NO/c1-4-5-8(9-3)6-7(2)10/h6,9H,4-5H2,1-3H3

InChI Key

GFKVWVWOPWGGNW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CC(=O)C)NC

Origin of Product

United States

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